Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Benzyl Group: The benzyl group is typically added through a nucleophilic substitution reaction.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate
Uniqueness
Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of both a benzyl and a fluorophenyl group, which confer specific chemical and biological properties. These groups can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in medicinal chemistry and biological research.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-8-5-4-6-9-16)14-19(20)17-10-7-11-18(23)12-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQSLLZPQOHFAQ-VQTJNVASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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